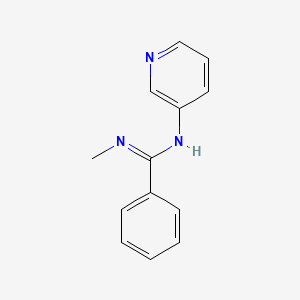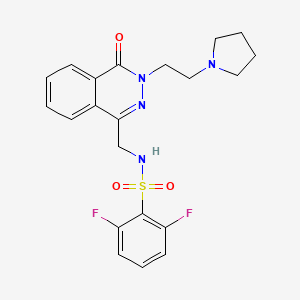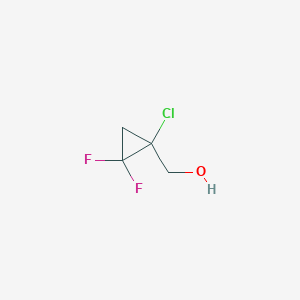![molecular formula C12H13FO2 B2383134 1-[(4-Fluoro-2-methylphenyl)methyl]cyclopropane-1-carboxylic acid CAS No. 1602871-83-9](/img/structure/B2383134.png)
1-[(4-Fluoro-2-methylphenyl)methyl]cyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-[(4-Fluoro-2-methylphenyl)methyl]cyclopropane-1-carboxylic acid” is a chemical compound with the CAS Number: 1602871-83-9 . It has a molecular weight of 208.23 . The IUPAC name for this compound is 1-(4-fluoro-2-methylbenzyl)cyclopropane-1-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H13FO2/c1-8-6-10(13)3-2-9(8)7-12(4-5-12)11(14)15/h2-3,6H,4-5,7H2,1H3,(H,14,15) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The storage temperature for this compound is room temperature .Mecanismo De Acción
The exact mechanism of action of FMPCA is not fully understood, but it is believed to work by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. This leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
FMPCA has been shown to reduce the levels of inflammatory markers such as C-reactive protein and erythrocyte sedimentation rate in animal models. It has also been found to reduce pain and improve joint mobility in animal models of arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using FMPCA in lab experiments is its high potency and selectivity towards its target. However, one of the limitations is its relatively low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on FMPCA. One potential area of investigation is its potential use in the treatment of other inflammatory diseases such as multiple sclerosis and inflammatory bowel disease. Another area of research could be the development of more soluble derivatives of FMPCA to improve its bioavailability and efficacy. Finally, the use of FMPCA in combination with other anti-inflammatory drugs could also be explored to enhance its therapeutic effects.
Métodos De Síntesis
The synthesis of FMPCA involves the reaction of 4-fluoro-2-methylbenzyl chloride with cyclopropanecarboxylic acid in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution and results in the formation of FMPCA.
Aplicaciones Científicas De Investigación
FMPCA has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit anti-inflammatory and analgesic properties and has been investigated as a potential treatment for various inflammatory diseases such as rheumatoid arthritis and osteoarthritis.
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Propiedades
IUPAC Name |
1-[(4-fluoro-2-methylphenyl)methyl]cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO2/c1-8-6-10(13)3-2-9(8)7-12(4-5-12)11(14)15/h2-3,6H,4-5,7H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOMWZAUOVHNMTN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)CC2(CC2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1602871-83-9 |
Source


|
| Record name | 1-[(4-fluoro-2-methylphenyl)methyl]cyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methylphenyl)-2-[(5-pyridin-3-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2383052.png)




![2-fluoro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2383064.png)


![N-(3-(dimethylamino)propyl)-2-((4-fluorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2383068.png)


![Ethyl 5-aminobicyclo[3.2.2]nonane-1-carboxylate hydrochloride](/img/structure/B2383073.png)

